molecular formula C21H20FN7O3S B3018212 7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005307-42-5

7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B3018212
CAS No.: 1005307-42-5
M. Wt: 469.5
InChI Key: RJKDYBPXUMLOOF-UHFFFAOYSA-N
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Description

The compound 7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by:

  • A 1,2,3-triazolo[4,5-d]pyrimidine core, which provides a planar heterocyclic structure conducive to interactions with biological targets.
  • A 3-methoxyphenyl substituent at position 3, contributing electron-donating effects.
  • A 4-((3-fluorophenyl)sulfonyl)piperazinyl group at position 7, introducing sulfonamide and fluorophenyl motifs known for modulating pharmacokinetic properties and target affinity .

Properties

IUPAC Name

7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7O3S/c1-32-17-6-3-5-16(13-17)29-21-19(25-26-29)20(23-14-24-21)27-8-10-28(11-9-27)33(30,31)18-7-2-4-15(22)12-18/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKDYBPXUMLOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC(=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22FN5O3SC_{18}H_{22}FN_5O_3S with a molecular weight of approximately 407.5 g/mol. The structural features include:

  • Triazolo[4,5-d]pyrimidine core : This heterocyclic structure is known for various biological activities.
  • Piperazine moiety : Enhances solubility and bioavailability.
  • Fluorophenyl and methoxyphenyl groups : These substituents are thought to influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds bearing similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the sulfonamide group in the compound may enhance its antimicrobial efficacy through increased binding affinity to target enzymes.

Anticancer Properties

Research has demonstrated that triazolopyrimidine derivatives can inhibit cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting critical protein-protein interactions involved in cell survival. For example, a study highlighted the potential of similar triazolo[4,5-d]pyrimidine compounds as inhibitors of the S100A2-p53 interaction, which plays a crucial role in tumor progression .

Antimalarial Activity

Triazolopyrimidine derivatives have been evaluated for their antimalarial properties. A related class of compounds demonstrated promising in vitro activity against Plasmodium falciparum, with IC50 values in the low micromolar range . The structural modifications in these derivatives, including sulfonamide substitutions, were found to be critical for enhancing antimalarial efficacy.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could interact with various receptors, altering their activity and leading to downstream effects on cellular processes.

Case Studies

Several studies have explored the biological activity of triazolopyrimidine derivatives:

  • Anticancer Activity : A focused library of compounds based on triazolopyrimidine was synthesized and screened against multiple human cancer cell lines. Modifications led to enhanced cytotoxicity against pancreatic cancer cells .
  • Antimicrobial Screening : A series of structurally similar sulfonamide-containing compounds were evaluated for their antimicrobial activity against a panel of pathogens. Results indicated that specific substitutions significantly improved their efficacy .

Data Summary Table

PropertyValue
Molecular FormulaC18H22FN5O3SC_{18}H_{22}FN_5O_3S
Molecular Weight407.5 g/mol
Antimicrobial ActivityEffective against various strains
Anticancer ActivityInduces apoptosis in cancer cells
Antimalarial ActivityIC50 ~ 2.24 μM

Scientific Research Applications

Cancer Treatment

Research has indicated that compounds similar to this triazolopyrimidine derivative exhibit significant anti-cancer properties. The compound is believed to modulate protein kinase activity, which plays a crucial role in cell proliferation and survival pathways.

Key Findings:

  • In vitro studies demonstrate that the compound inhibits the growth of various cancer cell lines.
  • Mechanism of Action: It may induce apoptosis through the activation of specific signaling pathways associated with tumor suppression.

Neurological Disorders

The piperazine moiety is often associated with neuroactive compounds. Preliminary studies suggest that this compound may have potential applications in treating neurological disorders such as anxiety and depression.

Research Insights:

  • Compounds with similar structures have shown efficacy in modulating serotonin and dopamine receptors.
  • Animal models indicate that the compound may reduce anxiety-like behaviors, suggesting a potential role as an anxiolytic agent.

Biochemical Tools in Proteomics

The unique chemical properties of this compound make it suitable for use as a biochemical tool in proteomics research. Its ability to selectively bind to certain proteins can facilitate the study of protein interactions and functions.

Applications:

  • Used as a probe to investigate protein kinase interactions.
  • Potentially aids in the identification of novel therapeutic targets in cancer and other diseases.

Case Studies and Experimental Data

Application AreaStudy ReferenceKey Results
Cancer Treatment Inhibition of cell proliferation in breast cancer cell lines.
Neurological Disorders Reduction of anxiety-like behaviors in rodent models.
Proteomics Identification of new protein interactions relevant to cancer pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations in Triazolopyrimidine Derivatives
Compound Name / ID Position 3 Substituent Position 7 Substituent Molecular Formula Molecular Weight
Target Compound 3-(3-methoxyphenyl) 4-((3-fluorophenyl)sulfonyl)piperazinyl C₂₂H₂₀FN₇O₃S 505.51 (calculated)
3-(4-methoxyphenyl) 4-((3-fluorophenyl)sulfonyl)piperazinyl C₂₂H₂₀FN₇O₃S 505.51 (calculated)
3-(3-fluorophenyl) 4-((2,5-dimethoxyphenyl)sulfonyl)piperazinyl C₂₂H₂₂FN₇O₄S 499.5
3-(4-methoxyphenyl) (4-(trifluoromethyl)benzyl)thio C₁₉H₁₄F₃N₅OS 417.4
3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl) 5-thiopropanol derivatives Variable Variable

Key Observations :

  • Position 3 : The 3-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl group in , which may alter steric and electronic interactions with targets .
  • Position 7 : The sulfonylpiperazinyl group in the target compound is substituted with a 3-fluorophenyl moiety, whereas uses a 2,5-dimethoxyphenylsulfonyl group, enhancing electron-donating capacity . replaces sulfonylpiperazine with a trifluoromethylbenzylthio group, introducing lipophilic character .

Bioactivity and Target Interactions

  • Antiplatelet/Antibacterial Activity: reports that triazolopyrimidines with cyclopropylamino and hydroxyethoxy substituents (e.g., compound 7u) exhibit antiplatelet activity via P2Y₁₂ receptor antagonism, suggesting the target compound’s sulfonylpiperazinyl group may similarly modulate platelet aggregation . The 3-methoxyphenyl group may enhance metabolic stability compared to furyl or chlorophenyl analogs in .
  • Adenosine Receptor Modulation: classifies adenosine receptors (A₁, A₂A, A₂B, A₃) as G protein-coupled targets influenced by purine analogs.

Pharmacokinetic Considerations

  • The 3-fluorophenylsulfonyl group in the target compound may improve blood-brain barrier penetration compared to dimethoxyphenylsulfonyl () or trifluoromethylbenzylthio () groups, which are bulkier and more lipophilic .
  • The methoxyphenyl substituent at position 3 could reduce cytochrome P450-mediated metabolism relative to unsubstituted aryl groups .

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